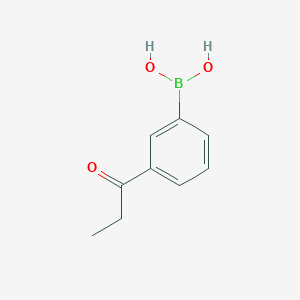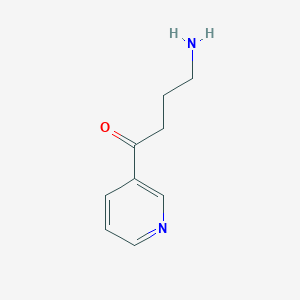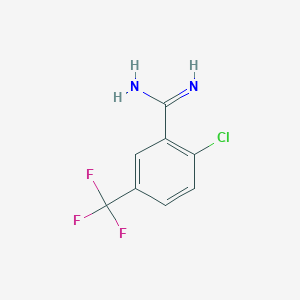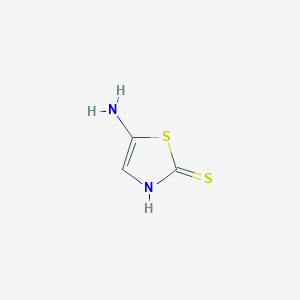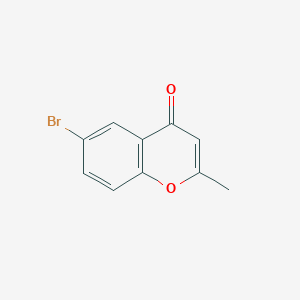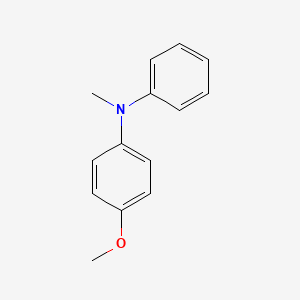
4-methoxy-N-methyl-N-phenylaniline
Overview
Description
4-Methoxy-N-methyl-N-phenylaniline is a chemical compound with the molecular formula C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-methyl-N-phenylaniline consists of a phenyl ring substituted with a methoxy group and a N-methyl-N-phenylamino group .Physical And Chemical Properties Analysis
4-Methoxy-N-methyl-N-phenylaniline has a molecular formula of C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .Scientific Research Applications
Synthesis Methods
4-methoxy-2-methyl-N-phenylaniline, a compound closely related to 4-methoxy-N-methyl-N-phenylaniline, has been extensively researched for its synthesis methods. Recent advancements in synthetic methods and technology routes have provided a theoretical basis for further research and industrialization synthesis of this compound (Xu Xiao-liang, 2012).
Molecular Structures and Applications
The molecular structures of derivatives of 4-methoxy-N-methyl-N-phenylaniline synthesized via Schiff bases reduction route have been reported. These compounds consist of asymmetric units and are involved in intermolecular hydrogen bonding. They are crucial as starting materials for the synthesis of various compounds, including azo dyes and dithiocarbamate (P. A. Ajibade & F. P. Andrew, 2021).
Solubility in Organic Solvents
The solubilities of 3-methoxy-N-phenylaniline in organic solvents like methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane have been measured, revealing valuable data for its use in various solvent systems (Jia Yinxia et al., 2012).
X-Ray Diffraction and DFT Studies
X-ray diffraction and DFT studies of 2-methoxy-5-phenylaniline, another derivative, have shown promising potential as a monomer for PANI (polyaniline) studies, highlighting its use in advanced material science (A. Marques et al., 2008).
Anodic Oxidation Applications
Anodic oxidation of derivatives of N-benzoyl-4-methoxy-N-methyl-N-phenylaniline in specific conditions can yield important products, indicating its potential in electrochemical and synthetic applications (J. S. Swenton et al., 1993).
Liquid Crystal Properties
Derivatives of 4-methoxy-N-methyl-N-phenylaniline have been synthesized and examined for their liquidcrystal properties. These compounds, especially those containing methyl and methoxy groups, exhibit nematic liquid crystal behavior with significant mesophase ranges. This highlights their potential application in the field of liquid crystal technology and materials science (M. A. Mikhaleva, 2003).
Electroluminescence and Photophysical Properties
Innovative synthesis methods have been developed for derivatives of 4-methoxy-N-methyl-N-phenylaniline, which exhibit remarkable electroluminescence and photophysical properties. These properties make them valuable in the development of new electronic and photonic materials (D. Výprachtický & V. Cimrová, 2002).
Cancer Research Application
A derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, has been identified as a novel c-myc inhibitor, demonstrating significant efficacy against colorectal cancer both in vitro and in vivo. This establishes its potential as a promising drug candidate for cancer therapy (Jie Yang et al., 2020).
Photoinduced Intramolecular Charge Transfer
Studies on the photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes have revealed significant insights into the behavior of compounds similar to 4-methoxy-N-methyl-N-phenylaniline. This research contributes to the understanding of photochemical processes in related organic compounds (Jye‐Shane Yang et al., 2004).
Active Sites of Esterases
Research on methyl phenylalkanoates, which are structurally related to 4-methoxy-N-methyl-N-phenylaniline, provides insights into the active sites of esterases. This is important for understanding enzyme-substrate interactions in biochemical and pharmaceutical applications (P. Kroon et al., 1997).
properties
IUPAC Name |
4-methoxy-N-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNABQRMIKWGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395717 | |
| Record name | 4-methoxy-N-methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-N-phenylaniline | |
CAS RN |
55251-46-2 | |
| Record name | 4-methoxy-N-methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

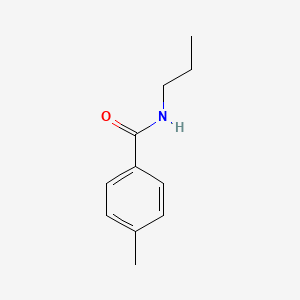
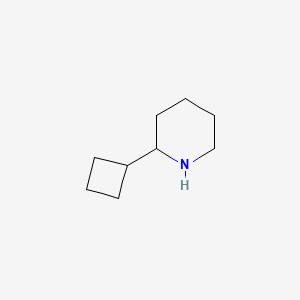
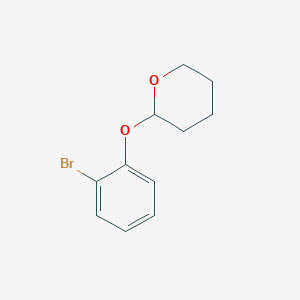
![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)
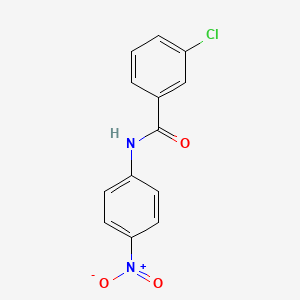
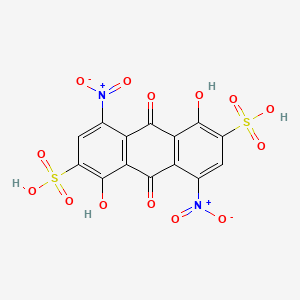
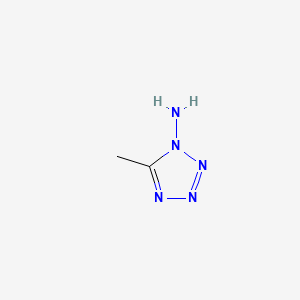
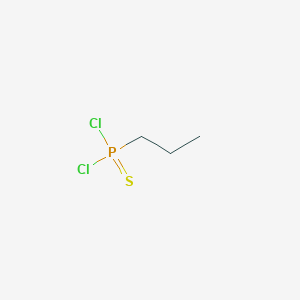
![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)
